1-(methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride
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Overview
Description
1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic compound that features a unique azabicyclo structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azabicyclo[2.1.1]hexane framework provides a rigid and constrained structure, which can be advantageous in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the use of photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes, which can be catalyzed by light. This reaction forms the bicyclo[2.1.1]hexane core, which can then be functionalized to introduce the methoxymethyl and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. This requires specialized equipment to ensure consistent light exposure and efficient reaction conditions. Additionally, purification steps such as crystallization or chromatography are necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the development of new materials with specific mechanical or chemical properties
Mechanism of Action
The mechanism by which 1-(methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The rigid bicyclic structure can enhance binding affinity and selectivity by fitting into specific binding sites and stabilizing the active conformation of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for phenyl groups in drug design.
Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in organic synthesis and medicinal chemistry.
Bicyclo[3.1.0]hexane: Used in the development of new materials and pharmaceuticals.
Uniqueness
1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to its specific substitution pattern and the presence of the azabicyclo framework. This structure provides a combination of rigidity and functional group diversity that is not commonly found in other bicyclic compounds. This uniqueness makes it a valuable tool in the design of new molecules with specific properties and functions .
Properties
CAS No. |
2680532-13-0 |
---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
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